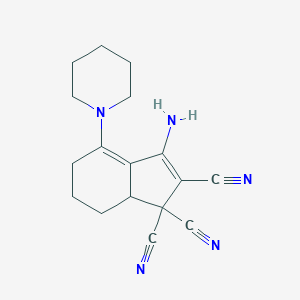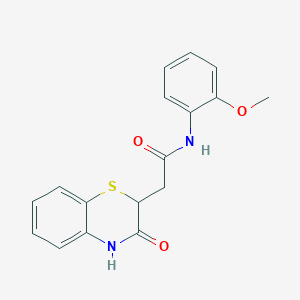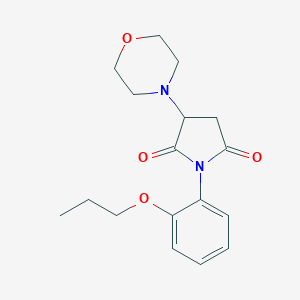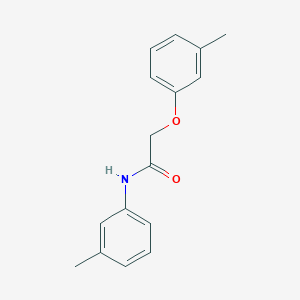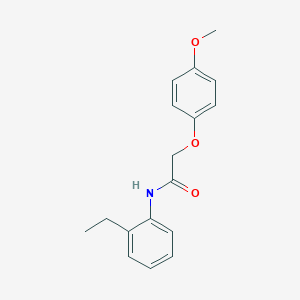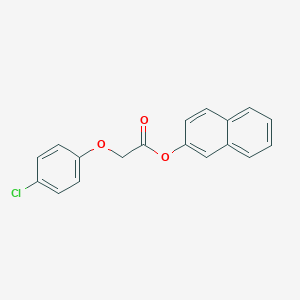![molecular formula C19H16N2O3S B382213 (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one CAS No. 321980-26-1](/img/structure/B382213.png)
(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one is a complex organic compound featuring a benzo[d]thiazole moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethyl group and the nitrophenyl moiety. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce amine derivatives.
Scientific Research Applications
(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes and interactions.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-ethylbenzo[d]thiazolium bromide
- 3-nitrophenyl derivatives
Uniqueness
(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E,1E)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-nitrophenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-20-17-8-3-4-9-18(17)25-19(20)13-16(22)11-10-14-6-5-7-15(12-14)21(23)24/h3-13H,2H2,1H3/b11-10+,19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXXFWUKUOEIY-LHBLNFFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrazolo[3,4-b]pyridine, 3,4,6-trimethyl-1-(4-nitrophenyl)-](/img/structure/B382130.png)


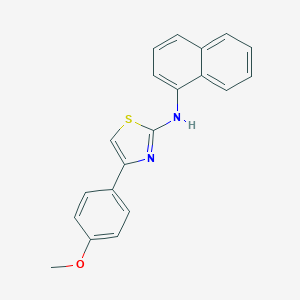
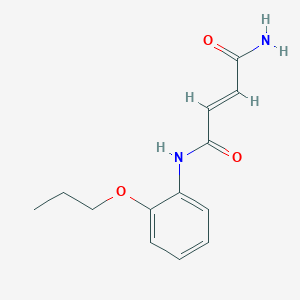
![5,5,5-Trifluoro-4-(([(4-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B382138.png)
